molecular formula C3H8O2S B1359786 Ethyl methyl sulfone CAS No. 594-43-4

Ethyl methyl sulfone

Cat. No.: B1359786
CAS No.: 594-43-4
M. Wt: 108.16 g/mol
InChI Key: YBJCDTIWNDBNTM-UHFFFAOYSA-N
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Description

Ethyl methyl sulfone, also known as (methylsulfonyl)ethane, is an organosulfur compound with the chemical formula C₃H₈O₂S. It is a colorless liquid with a special sulfur ether odor. This compound is known for its high oxidative stability and is used in various industrial and scientific applications .

Biochemical Analysis

Biochemical Properties

Ethyl methyl sulfone plays a significant role in biochemical reactions, particularly in its interactions with proteins and enzymes. It has been shown to react with sulfhydryl groups of cysteine, ε-NH2 of lysine, and NH groups of the imidazole ring of histidine . These interactions suggest that this compound has a strong chemical affinity for protein functional groups, which can lead to modifications in protein structure and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the surface morphology of plated lithium, resulting in a dense and smooth surface . This indicates that this compound may play a role in cellular processes that involve surface interactions and modifications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to form stable crystalline solvates with lithium salts, which suggests that it can participate in complex formation and stabilization . Additionally, its interactions with protein functional groups indicate that it may act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to exhibit remarkable anodic stability but high cathodic reactivity . This stability is crucial for its long-term effects on cellular function, as it ensures that the compound remains active and effective over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can improve various health-specific outcome measures, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to participate in the sulfonation of proteins by tyrosine protein sulfotransferases (TPST), which regulate root development and gene expression in plants . These interactions suggest that this compound can influence metabolic flux and metabolite levels in various biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents allows it to diffuse easily across cellular membranes, facilitating its localization and accumulation in specific compartments . This distribution is essential for its activity and function in biochemical processes.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, where it can exert its effects on protein function and cellular processes . These localization patterns are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl sulfone can be synthesized through the oxidation of methyl ethyl sulfide using hydrogen peroxide as an oxidizing agent. The reaction typically occurs in the presence of a catalyst such as tantalum carbide or niobium carbide, which can be recovered and reused without losing activity . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, providing an environmentally benign oxidation process .

Industrial Production Methods: In an industrial setting, this compound is produced by adding methyl ethyl sulfide and 30% hydrogen peroxide in a reactor, maintaining the reaction temperature between 65-75°C for about 10 hours. The reaction mixture is then subjected to chloroform extraction and vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, selectfluor.

    Catalysts: Tantalum carbide, niobium carbide.

Major Products:

Comparison with Similar Compounds

  • Methyl ethyl sulfone
  • Isopropyl methyl sulfone
  • Ethyl isopropyl sulfone

Comparison: Ethyl methyl sulfone is unique due to its high oxidative stability and low viscosity, making it suitable for use in high voltage electrolytes. Compared to other sulfones, it offers better performance in stabilizing electrolytes and enhancing the energy density of lithium-ion batteries .

Properties

IUPAC Name

1-methylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCDTIWNDBNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208122
Record name Ethyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-43-4
Record name Ethyl methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 594-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL METHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K26P79M26R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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